molecular formula C9H8Br2O B3032668 3-Bromo-1-(4-bromophenyl)propan-1-one CAS No. 33994-13-7

3-Bromo-1-(4-bromophenyl)propan-1-one

Cat. No. B3032668
CAS RN: 33994-13-7
M. Wt: 291.97 g/mol
InChI Key: YINLPKSWWRJXJH-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromophenyl)propan-1-one is a sulfonation product of propiophenone . It has been found to have anticancer activity in cervical cancer and is currently being studied as a potential treatment for cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. The second step involves adding M1 300g, ethylene glycol dimethyl ether 2000g, sodium borohydride 70g, and stirring in a 5L reaction flask . Then, 82g of aluminum trichloride is added in batches at room temperature, and the system will automatically heat up, and finally keep warm at 50 °C for 2 hours .


Molecular Structure Analysis

The molecular formula of this compound is C9H8Br2O . Its molecular weight is 213.071 . The structure consists of a bromine atom and a hydroxyl group attached to a benzene ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 265.5±0.0 °C at 760 mmHg . The melting point is 45-47 °C (lit.) . The flash point is 82.7±9.9 °C .

Scientific Research Applications

Synthesis and Biological Examination

3-Bromo-1-(4-bromophenyl)propan-1-one has been utilized in the synthesis and biological examination of various compounds. For instance, it has been used in the creation of 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides as potential intravenous anesthetics. This exploration into anesthetic applications demonstrates the versatility of this compound in medicinal chemistry research (Stenlake, Patrick, & Sneader, 1989).

Antimicrobial Studies

The compound has been instrumental in antimicrobial research as well. A study on the synthesis, characterization, and antimicrobial studies of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes revealed moderate to excellent antimicrobial activity against tested bacteria and fungi (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

Crystallographic Analysis

Crystallographic analysis of related compounds, such as 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, has provided insights into the structural properties of these molecules, which is fundamental for understanding their potential applications in various scientific fields (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2010).

Nonlinear Optical Properties

In the field of optoelectronics, research on linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including compounds derived from this compound, has revealed their potential use in semiconductor devices due to their impressive charge transport properties (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Safety and Hazards

The toxicological properties of this material have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation .

properties

IUPAC Name

3-bromo-1-(4-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINLPKSWWRJXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495497
Record name 3-Bromo-1-(4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33994-13-7
Record name 3-Bromo-1-(4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

AlCl3 (23.8 g, 178 mmol) was added by portions to bromobenzene (155 ml, 1.47 mol) at 0° C. 3-Bromopropionyl chloride (25 g, 146 mmol) was added dropwise to the red solution kept at 0° C. over 30 min. After 1 h at RT, the reaction mixture was heated to 50° C. for 1 h. After cooling, the mixture was poured over ice/water and extracted with DCM. The organic layer was dried over Na2SO4 and concentrated to yield 3-bromo-1-(4-bromophenyl)propan-1-one (36 g) which was crystallized from petroleum ether (mp=66° C.). 1H NMR (CDCl3): 7.82 (2H, d, J=8.5 Hz), 7.62 (2H, d, J=8.5 Hz), 3.73 (2H, t, J=6.5 Hz), 3.55 (2H, t, J=6.5 Hz).
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ice water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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